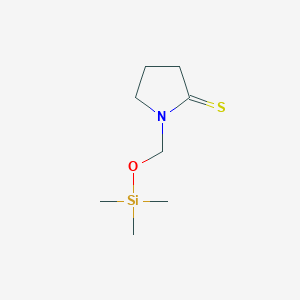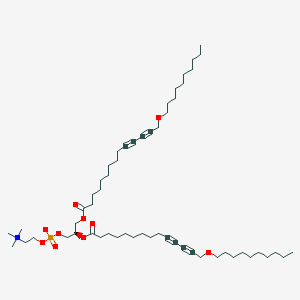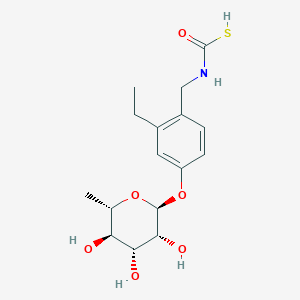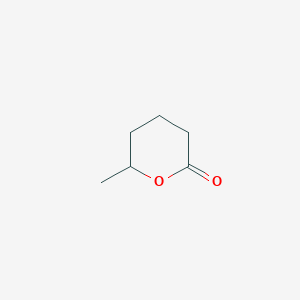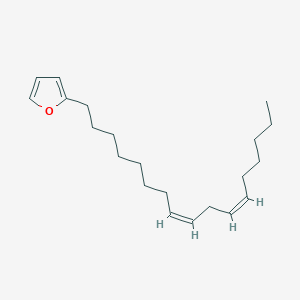
Heptadecadienyl furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecadienyl furan is a natural organic compound that is found in a variety of plants and insects. It is a type of furanoid that is composed of a furan ring and a heptadecadiene chain. This compound has attracted the attention of researchers due to its potential applications in various fields, including agriculture, medicine, and food science.
Mécanisme D'action
The mechanism of action of heptadecadienyl furan is not fully understood, but it is believed to act by disrupting the cell membrane of target organisms. This leads to the leakage of cellular contents and ultimately cell death.
Effets Biochimiques Et Physiologiques
Heptadecadienyl furan has been found to have several biochemical and physiological effects. In insects, it has been shown to disrupt the development of larvae and pupae, leading to reduced populations. In mammals, it has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using heptadecadienyl furan in lab experiments include its natural origin, high purity, and ease of synthesis. However, its limited solubility in water and potential toxicity to non-target organisms may limit its use in certain applications.
Orientations Futures
There are several future directions for research on heptadecadienyl furan. One area of interest is the development of more efficient synthesis methods to produce heptadecadienyl furan in larger quantities. Another area of interest is the exploration of its potential applications in food science, particularly as a natural preservative. Additionally, further studies are needed to fully understand its mechanism of action and potential toxic effects on non-target organisms.
Méthodes De Synthèse
Heptadecadienyl furan can be extracted from natural sources such as plants and insects. However, the most common method of synthesis is through the chemical reaction of furan and heptadecadiene in the presence of a catalyst. This method has been optimized to produce high yields of heptadecadienyl furan with high purity.
Applications De Recherche Scientifique
Heptadecadienyl furan has been studied extensively for its potential applications in various fields. In agriculture, it has been shown to have insecticidal properties against several pests, including the diamondback moth and the cotton bollworm. In medicine, heptadecadienyl furan has been found to have anti-inflammatory and anti-tumor properties. It has also been shown to have potential as an antifungal and antibacterial agent.
Propriétés
Numéro CAS |
148675-93-8 |
|---|---|
Nom du produit |
Heptadecadienyl furan |
Formule moléculaire |
C21H34O |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
2-[(8Z,11Z)-heptadeca-8,11-dienyl]furan |
InChI |
InChI=1S/C21H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22-21/h6-7,9-10,17,19-20H,2-5,8,11-16,18H2,1H3/b7-6-,10-9- |
Clé InChI |
WRLSFCPGUMEHJM-UHFFFAOYSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC1=CC=CO1 |
SMILES |
CCCCCC=CCC=CCCCCCCCC1=CC=CO1 |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC1=CC=CO1 |
Synonymes |
HEPTADECADIENYL FURAN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



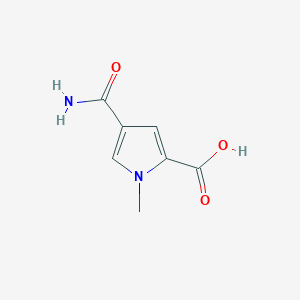
![[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130309.png)
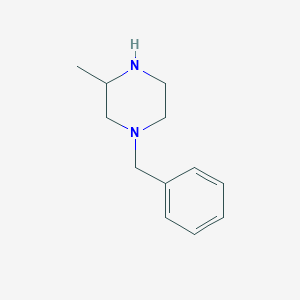
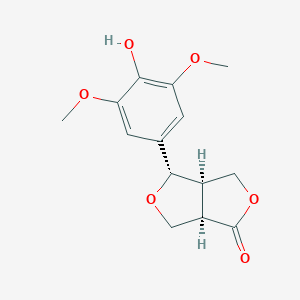
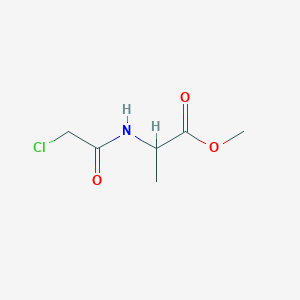
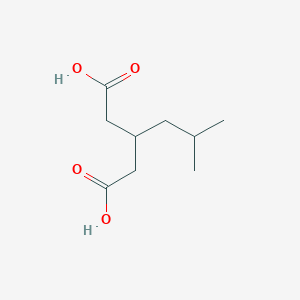
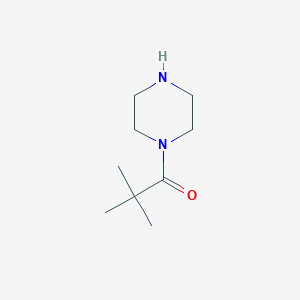
![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)
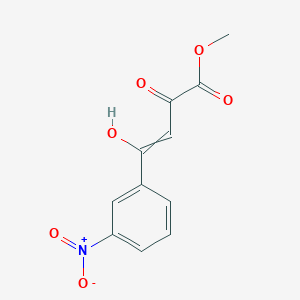
![(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B130324.png)
